molecular formula C7H8BrNO2S B131356 3-bromo-N-methylbenzenesulfonamide CAS No. 153435-79-1

3-bromo-N-methylbenzenesulfonamide

Cat. No. B131356
Key on ui cas rn: 153435-79-1
M. Wt: 250.12 g/mol
InChI Key: UVSNSICXRVZAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586580B2

Procedure details

Methylamine hydrochloride (1057 mg, 15.65 mmol) and triethylamine (3.3 mL, 23.48 mmol) were dissolved in dichloromethane (20 mL) and then 3-bromobenzene-1-sulfonyl chloride (4.0 g, 15.65 mmol) was slowly added. The reaction mixture was stirred at room temperature for 2 hours, diluted with dichloromethane, and washed with brine. The organic layer was dried with magnesium sulfate, filtered with celite, and then concentrated. The resultant target compound (3.5 g, 90% yield) was used in the following reaction without purification.
Quantity
1057 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
Cl.CN.[CH2:4]([N:6](CC)CC)C.[Br:11][C:12]1[CH:13]=[C:14]([S:18](Cl)(=[O:20])=[O:19])[CH:15]=[CH:16][CH:17]=1>ClCCl>[Br:11][C:12]1[CH:13]=[C:14]([S:18]([NH:6][CH3:4])(=[O:20])=[O:19])[CH:15]=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1057 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered with celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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